molecular formula C14H13F3N4O B2854516 5-[(4-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile CAS No. 318517-95-2

5-[(4-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile

Cat. No.: B2854516
CAS No.: 318517-95-2
M. Wt: 310.28
InChI Key: GLONGIWRTNOAHE-UHFFFAOYSA-N
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Description

Pyrazole derivatives, such as the one you mentioned, are a class of organic compounds that have been the subject of extensive research due to their wide range of biological activities . They are often used in medicinal chemistry for the development of new therapeutic agents .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered ring containing two nitrogen atoms . The specific structure of “5-[(4-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile” would include additional functional groups attached to this basic ring structure.


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions . The specific reactions that “this compound” can undergo would depend on its exact molecular structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on their specific molecular structure . These properties can include melting point, boiling point, solubility in various solvents, and reactivity with other chemical species.

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their molecular structure and the specific biological target they interact with . Without more specific information, it’s difficult to provide a detailed mechanism of action for “5-[(4-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile”.

Safety and Hazards

The safety and hazards associated with pyrazole derivatives can also vary widely depending on their specific molecular structure. Some pyrazole derivatives are used as pharmaceuticals and are generally safe under prescribed conditions, while others may be toxic or have other hazardous properties .

Future Directions

Research into pyrazole derivatives is ongoing, with many potential applications in medicinal chemistry and other fields . Future research may focus on developing new synthesis methods, exploring new biological activities, and improving the safety and efficacy of these compounds.

Properties

IUPAC Name

5-[(4-methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O/c1-21-13(11(7-18)12(20-21)14(15,16)17)19-8-9-3-5-10(22-2)6-4-9/h3-6,19H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLONGIWRTNOAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#N)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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